N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Description
Historical Development of Phenoxyacetamide Derivatives
The historical development of phenoxyacetamide derivatives traces back to fundamental research on phenoxyacetic acid chemistry, which established the foundation for this important class of compounds. Phenoxyacetic acid, first synthesized in 1880 through the reaction of sodium phenolate with sodium chloroacetate, provided the essential building block for subsequent acetamide derivatives. The synthetic pathway involves nucleophilic attack by the phenolate anion on the methylene carbon of chloroacetic acid, forming the characteristic ether bond that defines this molecular family. This early work established the fundamental chemical principles that would later guide the development of more complex phenoxyacetamide structures.
The evolution of phenoxyacetamide chemistry gained significant momentum through systematic investigations into structure-activity relationships. Researchers discovered that the basic phenoxyacetamide scaffold could accommodate various substitution patterns while maintaining structural integrity. The development of sophisticated synthetic methodologies enabled the creation of highly substituted derivatives, including compounds with amino groups and bulky alkyl substituents. These advances were particularly significant because they demonstrated that phenoxyacetamide derivatives could serve as versatile pharmacophores with distinct biological activities.
Modern synthetic approaches have expanded the scope of phenoxyacetamide chemistry through the application of advanced coupling reagents and reaction conditions. The use of reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate and lutidine has enabled the efficient formation of amide bonds under mild conditions. These methodological advances have facilitated the synthesis of complex derivatives like N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, where multiple functional groups must be accommodated within a single molecular framework. The development of microwave-assisted synthesis has further enhanced the efficiency of phenoxyacetamide preparation, allowing for rapid access to diverse structural variants.
Structural Classification within Acetamide Compounds
This compound occupies a distinct position within the broader classification of acetamide compounds, representing a highly functionalized derivative of the basic acetamide structure. Acetamide itself, with the molecular formula CH₃CONH₂, serves as the simplest member of this chemical family and provides the fundamental amide functionality that characterizes these compounds. The progression from simple acetamide to complex phenoxyacetamide derivatives illustrates the remarkable structural diversity achievable through systematic substitution and functionalization strategies.
The structural classification of acetamide compounds can be organized according to the nature and position of substituents on both the carbonyl carbon and the nitrogen atom. Primary acetamides, where the nitrogen bears hydrogen atoms, represent the foundational class from which more complex derivatives are developed. Secondary and tertiary acetamides introduce additional structural complexity through N-substitution, while modifications to the acetyl group create opportunities for incorporating diverse functional groups. This compound exemplifies a highly substituted secondary acetamide where both the carbonyl carbon and nitrogen positions bear complex aromatic substituents.
The phenoxyacetamide subclass represents a particularly important category within acetamide chemistry, characterized by the presence of a phenoxy group attached to the acetyl carbon. This structural motif creates a distinctive molecular architecture that combines the hydrogen-bonding capabilities of the amide group with the π-electron systems of aromatic rings. The specific substitution pattern in this compound introduces additional complexity through the presence of amino and methyl substituents on the N-phenyl ring, as well as bulky tert-butyl groups on the phenoxy ring. This level of substitution places the compound among the most structurally sophisticated members of the phenoxyacetamide family.
Within the context of medicinal chemistry, phenoxyacetamide derivatives have been recognized as privileged scaffolds capable of interacting with diverse biological targets. The structural features that define this class, including the flexible ether linkage and the hydrogen-bonding potential of the amide group, contribute to their versatility as pharmacophores. Related compounds such as N-(5-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide demonstrate the importance of precise substitution patterns in determining biological activity.
Significance in Chemical Research Literature
The significance of this compound and related phenoxyacetamide derivatives in chemical research literature stems from their remarkable versatility as molecular scaffolds and their demonstrated utility across multiple research domains. Recent comprehensive reviews have highlighted the growing importance of phenoxyacetamide derivatives in pharmaceutical chemistry, emphasizing their potential as therapeutic candidates with diverse biological activities. These compounds have attracted considerable attention due to their ability to exhibit multiple pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities, making them valuable subjects for structure-activity relationship studies.
The research literature demonstrates that phenoxyacetamide derivatives serve as important molecular probes for understanding biological mechanisms and target interactions. Computational studies have revealed that compounds within this class can effectively interact with various protein targets through multiple binding modes. For instance, investigations into 2-phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitors have shown that these compounds can achieve significant binding affinities through hydrogen bond acceptor and hydrophobic interactions. The ability of these derivatives to modulate protein function through specific molecular interactions has established them as valuable tools for chemical biology research.
Contemporary research has particularly focused on the development of phenoxyacetamide derivatives with enhanced selectivity and potency. Studies investigating the cytotoxic activity of novel phenoxyacetamide compounds have demonstrated their potential as selective anticancer agents. These investigations have revealed that structural modifications to the basic phenoxyacetamide scaffold can significantly influence biological activity, with certain derivatives showing remarkable selectivity between cancer cells and normal cells. The research has shown that compounds such as those investigated in hepatocellular carcinoma studies can achieve selective cytotoxic effects with fold differences exceeding 25-fold between cancer and normal cell lines.
The literature also emphasizes the synthetic accessibility and structural modularity of phenoxyacetamide derivatives, which has contributed to their widespread adoption in medicinal chemistry programs. The ability to introduce diverse substituents at multiple positions within the molecular framework allows for systematic optimization of pharmacological properties. Research groups have successfully synthesized extensive series of phenoxyacetamide analogs, enabling comprehensive structure-activity relationship studies that have advanced understanding of the molecular features responsible for biological activity.
| Research Domain | Key Findings | Representative Compounds | Biological Targets |
|---|---|---|---|
| Antiviral Research | SARS-CoV-2 main protease inhibition with binding energies -6.83 to -7.20 kcal/mol | 2-phenoxyacetamide derivatives | Main protease (Mpro) |
| Cancer Research | Selective cytotoxicity with 25.36-fold selectivity for cancer cells | Novel phenoxyacetamide compounds | PARP-1, apoptotic pathways |
| Enzyme Inhibition | Monoamine oxidase inhibition with structure-dependent activity | 2-phenoxyacetamide analogues | MAO-A and MAO-B |
| Synthetic Chemistry | Diverse synthetic routes enabling structural diversity | Various substituted derivatives | Multiple synthetic targets |
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and substitution patterns. The compound name systematically describes the molecular structure by identifying the core acetamide functionality and specifying the positions and nature of all substituents. The designation begins with the nitrogen substituent, identified as 3-amino-2-methylphenyl, which precisely indicates the presence of an amino group at the 3-position and a methyl group at the 2-position of the phenyl ring attached to the amide nitrogen.
The systematic identification continues with the specification of the acetamide portion, where the 2-position of the acetyl group bears a complex phenoxy substituent. The phenoxy component is described as 2,4-DI(tert-butyl)-phenoxy, indicating the presence of tert-butyl groups at both the 2- and 4-positions of the phenoxy ring. This nomenclature system ensures unambiguous identification of the compound and clearly distinguishes it from closely related structural analogs such as N-(5-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide and N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide.
Chemical database systems employ standardized molecular descriptors to facilitate compound identification and retrieval. The molecular formula for this compound can be expressed as C₂₃H₃₂N₂O₂, indicating the presence of 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Related compounds in chemical databases demonstrate the importance of precise structural specification, as minor changes in substitution patterns result in distinct chemical entities with potentially different properties.
The International Chemical Identifier system provides additional layers of molecular identification through standardized string representations. While specific identifiers for the target compound may not be readily available, related structures demonstrate the systematic approach to molecular encoding. For example, closely related compounds such as N-(3-aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide are assigned specific database identifiers that enable precise retrieval and cross-referencing. The development of comprehensive identification systems has become increasingly important as the number of known phenoxyacetamide derivatives continues to expand through ongoing research efforts.
| Structural Component | Systematic Description | Chemical Significance |
|---|---|---|
| Core Framework | Acetamide with phenoxy substitution | Provides fundamental amide and ether functionalities |
| N-Substituent | 3-Amino-2-methylphenyl | Introduces hydrogen bonding and steric effects |
| Phenoxy Component | 2,4-Di(tert-butyl)phenoxy | Provides bulky substituents affecting molecular conformation |
| Molecular Formula | C₂₃H₃₂N₂O₂ | Defines elemental composition and molecular weight |
| Functional Groups | Primary amine, tertiary amine, ether, ketone | Determines chemical reactivity and biological interactions |
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-18(24)9-8-10-19(15)25-21(26)14-27-20-12-11-16(22(2,3)4)13-17(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHSEQHORAUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 368.5 g/mol. This compound is notable for its structural features, including the presence of an amino group and a bulky tert-butyl phenoxy moiety, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit high antioxidant activity. For example, studies have shown that certain derivatives demonstrate significant inhibition of lipid peroxidation and reactive oxygen species (ROS) generation in cellular models, which suggests a protective effect against oxidative stress .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in neurodegenerative diseases. In particular, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease. For instance, related compounds have shown IC50 values indicating effective inhibition of these enzymes .
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 1.90 ± 0.16 |
| BChE | 0.084 ± 0.008 |
This data suggests that modifications in the molecular structure can lead to enhanced inhibitory properties against cholinesterases, making them potential candidates for therapeutic development.
Neuroprotective Effects
In vivo studies have suggested that similar compounds can exert neuroprotective effects by reducing amyloid-beta aggregation and promoting neuronal survival under stress conditions . The mechanism may involve modulation of signaling pathways associated with inflammation and apoptosis.
Case Studies
- Case Study on Cholinesterase Inhibition : A study evaluated the efficacy of various analogs of this compound in inhibiting AChE and BChE. The results indicated that certain modifications significantly enhanced enzyme inhibition compared to the parent compound, suggesting a structure-activity relationship that could guide future drug design .
- Antioxidant Profile : Another investigation assessed the antioxidant capacity of related compounds using ABTS and FRAP assays. The findings demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation levels in mouse brain homogenates, indicating their potential utility in preventing oxidative damage associated with neurodegenerative disorders .
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit key enzymes involved in the pathogenesis of these diseases.
-
Enzyme Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment. For instance, related compounds demonstrated IC50 values indicating effective inhibition:
Enzyme IC50 Value (µM) AChE 1.90 ± 0.16 BChE 0.084 ± 0.008
These findings suggest that modifications to the molecular structure can enhance inhibitory properties against cholinesterases, positioning them as potential therapeutic candidates for Alzheimer's disease.
Antioxidant Activity
The compound has also been associated with high antioxidant activity. Research indicates that it can significantly inhibit lipid peroxidation and reactive oxygen species (ROS) generation, suggesting a protective effect against oxidative stress.
- Case Study : A study utilizing ABTS and FRAP assays demonstrated that related compounds effectively scavenged free radicals and reduced lipid peroxidation levels in mouse brain homogenates, highlighting their potential utility in preventing oxidative damage linked to neurodegenerative disorders.
Structural Insights and Synthesis
The structural features of N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide include an amino group and a bulky tert-butyl phenoxy moiety, which may influence its biological activity. The synthesis of this compound can be optimized using modern synthetic methodologies:
- Retrosynthesis Analysis : Advanced AI tools can predict feasible synthetic routes for this compound, enhancing the efficiency of its production in laboratory settings.
Cholinesterase Inhibition Study
A detailed investigation evaluated various analogs of this compound for their efficacy in inhibiting AChE and BChE. The results indicated that specific structural modifications led to significantly enhanced enzyme inhibition compared to the parent compound.
Antioxidant Profile Assessment
Another study focused on assessing the antioxidant capacity of related compounds using various assays, confirming their effectiveness in reducing oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide with key analogs based on structural features, synthesis, and biological activity:
Key Structural and Functional Comparisons
Steric and Electronic Effects: The tert-butyl groups in the target compound likely enhance lipophilicity and steric hindrance compared to fluoro or bromo substituents in analogs (e.g., compounds 30, 31, 4a-c). This may improve metabolic stability but reduce solubility .
Synthetic Efficiency :
- Multicomponent reactions (e.g., Ugi reaction in compound ) achieve higher yields (98%) compared to stepwise syntheses (e.g., 51–82% in ). The target compound’s synthesis may require optimization for scalability.
Biological Activity: Thiazolidinedione-linked analogs (e.g., 74) show anti-inflammatory activity, suggesting that the phenoxy-acetamide scaffold is pharmacologically versatile. The tert-butyl groups in the target compound may modulate selectivity for specific targets (e.g., cyclooxygenase vs. α-glucosidase) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 3-amino-2-methylaniline with 2,4-di(tert-butyl)phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C. Optimization includes:
- Catalyst selection : Triethylamine for efficient deprotonation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Yield improvement : Slow addition of reagents to minimize side reactions.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : 1H (400 MHz) and 13C (100 MHz) in deuterated solvents (e.g., CDCl3) to assign aromatic protons (δ 6.5–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and acetamide carbonyl (δ 170 ppm) .
- Mass spectrometry (HRMS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 453.3) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Antimicrobial screening : Broth microdilution against gram-positive (e.g., S. aureus) and gram-negative bacteria (e.g., E. coli) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory data in reported biological activities (e.g., varying IC50 values)?
- Methodology :
- Reproducibility checks : Standardize assay conditions (cell passage number, serum concentration) .
- Dose-response curves : Use 8–10 concentration points to improve accuracy .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. PBS) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?
- Methodology :
- Substituent variation : Modify tert-butyl groups to smaller alkyl chains (e.g., methyl) to reduce steric hindrance .
- Functional group addition : Introduce electron-withdrawing groups (e.g., -NO2) to the phenyl ring to test electrophilic interactions .
- Table 1 : Example SAR modifications and outcomes:
| Modification | Observed Effect | Reference |
|---|---|---|
| tert-butyl → methyl | Improved solubility, ↓ activity | |
| Amino → nitro | ↑ Anticancer IC50 |
Q. What experimental approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzyme assays : Measure DHFR inhibition via NADPH oxidation kinetics .
- Molecular docking : AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR) .
- Western blotting : Validate downstream effects (e.g., caspase-3 activation) .
Q. How can metabolic stability and pharmacokinetic properties be evaluated in preclinical studies?
- Methodology :
- In vitro models : Liver microsomes (human/rat) to assess CYP450-mediated metabolism .
- LC-MS/MS : Identify metabolites (e.g., hydroxylation at tert-butyl sites) .
- Plasma protein binding : Equilibrium dialysis to determine free fraction .
Q. What formulation strategies improve solubility for in vivo administration?
- Methodology :
- Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement .
- Nanoemulsions : Lecithin-based carriers to increase bioavailability .
- pH adjustment : Salt formation (e.g., HCl salt) for acidic solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
